2-(4-Fluorophenyl)ethane-1-thiol
Overview
Description
2-(4-Fluorophenyl)ethane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 4-fluorophenyl group. This compound is notable for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethane-1-thiol typically involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. One common method is the reaction of 4-fluorobenzyl chloride with sodium hydrosulfide, which yields the desired thiol compound . The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidizing agents like iodine or bromine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, hydrogen peroxide.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed
Disulfides: Formed through oxidation of thiols.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Fluorophenyl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo oxidation to form disulfides, which play a crucial role in various biological processes, including protein folding and cellular redox regulation . The compound’s molecular targets include enzymes and proteins that participate in thiol-disulfide exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the fluorophenyl group.
4-Fluorothiophenol: Contains a thiol group directly attached to a fluorophenyl ring.
2-Phenylethanethiol: Similar structure but lacks the fluorine substitution.
Uniqueness
2-(4-Fluorophenyl)ethane-1-thiol is unique due to the presence of both the thiol group and the 4-fluorophenyl substitution. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYQSLCBRGDSNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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